2-Chloro-4-isopropoxy-5-nitropyrimidine
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Overview
Description
2-Chloro-4-isopropoxy-5-nitropyrimidine is a chemical compound with the molecular formula C7H8ClN3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the ring. This compound is characterized by the presence of a chlorine atom at the 2-position, an isopropoxy group at the 4-position, and a nitro group at the 5-position.
Mechanism of Action
Mode of Action
It’s known that nitropyrimidines can participate in nucleophilic aromatic substitution (snar) reactions . These reactions involve the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile, which could be a primary or secondary alicyclic amine .
Biochemical Pathways
The compound’s participation in SNAr reactions suggests it may influence pathways involving nucleophilic substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropoxy-5-nitropyrimidine typically involves multiple steps, starting with the base pyrimidine ring. One common method is the nitration of 2-chloro-4-isopropoxy-pyrimidine, which involves treating the pyrimidine derivative with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-isopropoxy-5-nitropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce more oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.
Substitution: The chlorine atom can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used to substitute the chlorine atom, such as sodium hydroxide (NaOH) for hydroxyl substitution.
Major Products Formed:
Oxidation Products: Higher oxidation states of the nitro group.
Reduction Products: Amines derived from the reduction of the nitro group.
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
2-Chloro-4-isopropoxy-5-nitropyrimidine has several applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: It may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: Potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-5-nitropyrimidine: Similar structure but lacks the isopropoxy group.
2,4-Dichloro-5-nitropyrimidine: Contains two chlorine atoms instead of one.
4-Isopropoxy-5-nitropyrimidine: Lacks the chlorine atom at the 2-position.
Uniqueness: 2-Chloro-4-isopropoxy-5-nitropyrimidine is unique due to the combination of the isopropoxy group and the nitro group on the pyrimidine ring, which imparts distinct chemical properties compared to its analogs.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and reactivity profile distinguish it from similar compounds, making it an important subject of study in organic chemistry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
2-chloro-5-nitro-4-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-4(2)14-6-5(11(12)13)3-9-7(8)10-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYBMBZNDNLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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